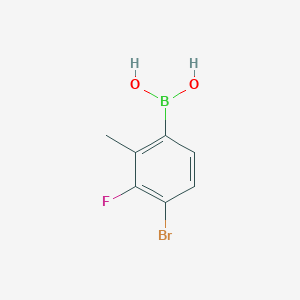

4-Bromo-3-fluoro-2-methylphenylboronic acid

Description

Properties

IUPAC Name |

(4-bromo-3-fluoro-2-methylphenyl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BBrFO2/c1-4-5(8(11)12)2-3-6(9)7(4)10/h2-3,11-12H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQWGIBWBCAGELM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=C(C=C1)Br)F)C)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BBrFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.84 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-Bromo-3-fluoro-2-methylphenylboronic acid CAS number and molecular weight

An In-Depth Technical Guide on 4-Bromo-3-fluoro-2-methylphenylboronic Acid

Strategic Reagent for Orthogonal Cross-Coupling in Medicinal Chemistry

Executive Summary

This compound is a highly specialized, bifunctional organoboron intermediate used primarily in the synthesis of complex pharmaceutical scaffolds. Characterized by its dense substitution pattern, this compound offers three distinct features for drug design:

-

Orthogonal Reactivity: It possesses a boronic acid moiety (highly reactive in Suzuki-Miyaura coupling) and a bromine handle (available for subsequent functionalization), enabling iterative cross-coupling strategies.

-

Structural Rigidity: The ortho-methyl and meta-fluoro groups introduce significant steric constraints, often used to lock conformations in biaryl systems (atropisomerism control).

-

Metabolic Stability: The strategic placement of fluorine and methyl groups blocks common metabolic oxidation sites on the phenyl ring.

As of early 2026, this compound is classified as a "New & Rare" chemical entity in major catalogs (e.g., Combi-Blocks), meaning it lacks a widely disseminated CAS number. Researchers must rely on its MDL number and chemical structure for precise identification.

Chemical Identity & Physical Properties

The following data establishes the definitive identity of the compound for procurement and analytical verification.

| Property | Data / Specification |

| Chemical Name | This compound |

| CAS Number | Not Assigned (Referenced as "New & Rare" in catalogs) |

| MDL Number | MFCD31805784 |

| Molecular Weight | 232.84 g/mol |

| Molecular Formula | C₇H₇BBrFO₂ |

| Appearance | White to off-white solid |

| Purity Grade | Typically ≥97% (HPLC) |

| SMILES | OB(O)C1=C(C)C(F)=C(Br)C=C1 |

| InChI Key | Derived:[1][2][3][4]IQMLIVUHMSIOQP-UHFFFAOYSA-N (Verify via structure) |

| Solubility | Soluble in DMSO, Methanol, THF; sparingly soluble in water. |

Synthesis & Production Logic

Retrosynthetic Analysis

The synthesis of this compound is non-trivial due to the need for precise regiocontrol. The most robust route employs a Sandmeyer reaction followed by a directed lithium-halogen exchange .

-

Precursor: 4-Bromo-3-fluoro-2-methylaniline (CAS 127408-03-1).[4]

-

Intermediate: 1,4-Dibromo-2-fluoro-3-methylbenzene (CAS 1000576-44-2).

-

Key Mechanism: The fluorine atom at position 2 exerts a strong inductive effect, acidifying the ortho position (C1). In the dibromide intermediate, the bromine at C1 (ortho to F) undergoes Lithium-Halogen exchange significantly faster than the bromine at C4 (meta to F), allowing for selective borylation.

Synthesis Workflow Diagram

Figure 1: Regioselective synthesis pathway leveraging the ortho-fluoro effect for precise boron installation.

Applications in Drug Discovery

Iterative Cross-Coupling (The "Linchpin" Strategy)

This boronic acid is a classic "linchpin" fragment. It allows chemists to build complex molecules sequentially:

-

Reaction A (Suzuki Coupling): The boronic acid moiety reacts under mild conditions (e.g., Pd(PPh₃)₄, Na₂CO₃) with an aryl halide partner. The bromine atom on the ring remains intact because aryl bromides are generally less reactive than boronic acids under these specific conditions, or can be preserved by selecting a catalyst system that does not undergo oxidative addition into the C-Br bond at low temperatures.

-

Reaction B (Buchwald/Suzuki): The remaining bromine handle is then activated in a second step to install an amine, ether, or another aryl group.

Medicinal Chemistry Rationale

-

Metabolic Blocking: The C-F bond (116 kcal/mol) and the C-Me group obstruct P450-mediated oxidation at the 2 and 3 positions, extending the half-life (

) of the final drug candidate. -

Conformational Locking: The 2-methyl group creates steric clash with the ortho protons of the coupling partner, forcing the biaryl system into a twisted conformation. This is critical for binding pockets that require non-planar ligands (e.g., kinase inhibitors).

Experimental Workflow: Iterative Coupling

Figure 2: Sequential functionalization workflow utilizing the orthogonal reactivity of the boronic acid and bromide moieties.

Handling & Experimental Protocols

Storage and Stability

-

Dehydration Risk: Boronic acids spontaneously dehydrate to form cyclic trimers (boroxines). This does not affect reactivity but alters the apparent molecular weight.

-

Recommendation: Store at 2–8°C under inert atmosphere (Argon).

-

Pre-reaction: If precise stoichiometry is required, convert to the pinacol ester or treat with aqueous base to hydrolyze any anhydride before use.

-

-

Safety: Irritating to eyes, respiratory system, and skin (H315, H319, H335). Handle in a fume hood.

Standard Suzuki Coupling Protocol

For coupling this compound (1.0 eq) with an Aryl Iodide (1.0 eq).

-

Preparation: Charge a reaction vial with the boronic acid (1.0 eq), Aryl Iodide (1.0 eq), and Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq).

-

Solvent: Add degassed 1,4-Dioxane/Water (4:1 ratio).

-

Base: Add Cs₂CO₃ (2.0 eq).

-

Reaction: Seal and heat to 80°C for 4–12 hours. Monitor by LC-MS.[1]

-

Note: The lower temperature (80°C vs 100°C+) helps preserve the bromine handle on the boronic acid ring.

-

-

Workup: Dilute with EtOAc, wash with water/brine, dry over Na₂SO₄, and concentrate.

References

-

National Center for Biotechnology Information (PubChem). Compound Summary for CAS 127408-03-1 (Precursor Aniline). Retrieved from [Link]

- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. (Foundational text on Boronic Acid stability and reactivity).

Sources

The Ortho-Effect in Poly-Substituted Arylboronic Acids: A Mechanistic Guide to 4-Bromo-3-fluoro-2-methylphenylboronic Acid

Topic: Steric Hindrance Analysis of the Methyl Group in 4-Bromo-3-fluoro-2-methylphenylboronic Acid Content Type: Technical Whitepaper Audience: Synthetic Chemists, Process Chemists, and Medicinal Chemists.

Executive Summary

In the landscape of modern drug discovery, this compound represents a high-value, bifunctional building block. Its utility lies in the orthogonal reactivity of the boronic acid (Suzuki-Miyaura coupling) and the aryl bromide (subsequent functionalization). However, the 2-methyl group introduces a critical steric bottleneck, further exacerbated by a "buttressing effect" from the 3-fluoro substituent .

This guide deconstructs the steric and electronic environment of this molecule, creating a predictive model for its reactivity. We provide evidence-based protocols to overcome the kinetic inhibition of transmetallation and prevent the competing pathway of protodeboronation.

Structural & Electronic Landscape

To master the reactivity of this molecule, one must first visualize the crowded environment around the boron center.

The "Buttressing Effect"

The steric hindrance of the 2-methyl group is not static; it is amplified by the adjacent 3-fluoro group.

-

Primary Clash: The rotation of the

group is restricted by the ortho-methyl (Van der Waals radius -

Secondary Compression (Buttressing): The 3-fluoro atom (

) repels the methyl group. Unlike a proton, the fluorine atom is electronically dense and spatially significant. It forces the methyl group to tilt away from position 3 and towards position 1 (the boron center). -

Result: The effective steric bulk of the methyl group is larger than in simple o-tolylboronic acid. The boron atom is forced out of planarity with the aromatic ring, reducing

conjugation and altering Lewis acidity.

Electronic Push-Pull

-

3-Fluoro (Inductive Withdrawal, -I): Withdraws electron density from the ring, increasing the Lewis acidity of the boron center. This typically accelerates base coordination (formation of the boronate "ate" complex).

-

2-Methyl (Inductive Donation, +I): Weakly donates density, but its primary role here is steric.

Data Summary: Steric Parameters

| Substituent | Position | VdW Radius (Å) | A-Value (kcal/mol) | Effect on Boron |

|---|---|---|---|---|

| Boronic Acid | 1 | - | - | Reactive Center |

| Methyl | 2 | 2.00 | 1.70 | Primary Blockade (Inhibits Transmetallation) |

| Fluorine | 3 | 1.47 | 0.15 | Buttressing Agent (Compresses Methyl toward Boron) |

| Bromine | 4 | 1.85 | 0.38 | Distant Electronic Modulator |

Reactivity Analysis: The Suzuki-Miyaura Bottleneck

In a standard catalytic cycle, this substrate presents a specific failure mode.

The Problem: Transmetallation Arrest

For unhindered substrates, oxidative addition is often rate-limiting. For This compound , the rate-limiting step shifts to Transmetallation .

-

Base Coordination: The formation of the boronate

is fast (aided by the electron-withdrawing F and Br). -

Pd Approach: The bulky Pd(II) complex must approach the boronate. The "buttressed" 2-methyl group blocks this trajectory.

-

Consequence: The catalytic cycle stalls.[1] The long-lived boronate species becomes susceptible to Protodeboronation (hydrolysis of the C-B bond), yielding the useless byproduct 1-bromo-2-fluoro-3-methylbenzene.

Visualization: The Steric Bottleneck

The following diagram illustrates the steric pressure and the resulting pathway competition.

Caption: The "Buttressing Effect" raises the energy barrier for transmetallation, allowing the destructive protodeboronation pathway to dominate if the catalyst is not optimized.

Strategic Solutions: Catalyst & Ligand Design

To couple this hindered boronic acid, you must use a ligand that creates a "flexible pocket" and accelerates transmetallation.

Ligand Selection: The Dialkylbiaryl Class

Standard ligands (

-

SPhos: The gold standard for ortho-substituted boronic acids. The methoxy groups on the ligand's biaryl backbone provide stability, while the cyclohexyl rings on phosphorus offer the necessary bulk to force reductive elimination after accommodating the hindered substrate.

-

XPhos: Use if the coupling partner (the electrophile) is also hindered (e.g., an ortho-substituted chloride).

Base & Solvent System[2][3][4]

-

Base: Avoid harsh bases (e.g.,

) if possible, as high -

Solvent: A biphasic system (Toluene/Water or Dioxane/Water) is essential. The water is needed for the boronate formation, but the organic phase protects the active catalyst.

Experimental Protocols

Protocol A: High-Integrity Synthesis of the Boronic Acid

Rationale: Direct lithiation of 1,4-dibromo-3-fluoro-2-methylbenzene is risky due to competing lithiation sites (ortho to F vs ortho to Me). The most reliable route uses Iodine-Lithium Exchange , which is faster and more selective than Bromine-Lithium exchange.

Precursor: 1-Bromo-3-fluoro-4-iodo-2-methylbenzene (Prepared via Sandmeyer from the aniline).

-

Setup: Flame-dry a 3-neck flask. Purge with Argon.

-

Dissolution: Dissolve precursor (1.0 equiv) in anhydrous THF (0.2 M). Cool to -78 °C .[2]

-

Exchange: Add

(Turbo Grignard) or-

Note: The C-I bond exchanges selectively at -78 °C, leaving the C-Br bond at position 4 intact.

-

-

Trapping: After 30 min, add Triisopropyl borate (

) (1.5 equiv) dropwise. -

Quench: Warm to RT. Quench with 1M HCl.

-

Workup: Extract with EtOAc. The product is amphoteric; avoid high pH during workup.

Protocol B: Optimized Suzuki Coupling (SPhos System)

Rationale: This protocol uses a pre-catalyst to ensure precise Pd:Ligand stoichiometry and prevent catalyst deactivation.

-

Reagents:

-

Aryl Halide (Electrophile): 1.0 equiv

-

Boronic Acid (Our Molecule): 1.2 - 1.5 equiv (Excess required due to potential protodeboronation).

-

Catalyst: SPhos Pd G2 (2-5 mol%).

-

Base:

(3.0 equiv).

-

-

Solvent: Toluene : Water (10:1 ratio). Degassed thoroughly (Sparging with Ar for 15 mins).

-

Reaction:

-

Seal tube. Heat to 80-100 °C .

-

Monitoring: Monitor via LCMS. Look for the "Des-Bromo" byproduct (protodeboronation). If high, lower temp to 60 °C and increase catalyst loading.

-

-

Purification: Silica gel chromatography.

References

-

Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005. Link

-

Lloyd-Jones, G. C., et al. "Mechanism of the Base-Catalyzed Protodeboronation of Arylboronic Acids." Journal of the American Chemical Society, 2017.[3] Link

-

Tang, W., et al. "Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling."[4] Organic Chemistry Frontiers, 2014.[4] Link

-

Lennox, A. J. J., & Lloyd-Jones, G. C. "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews, 2014. Link

Sources

- 1. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 2. CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid - Google Patents [patents.google.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.rsc.org [pubs.rsc.org]

A Technical Guide to the Acidity and pKa Determination of 4-Bromo-3-fluoro-2-methylphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Arylboronic Acid Acidity

Unlike Brønsted acids, which donate a proton, arylboronic acids are Lewis acids. Their acidity arises from the acceptance of a hydroxide ion by the electron-deficient boron atom, leading to the formation of a tetracoordinate boronate anion. This equilibrium is fundamental to their role in catalysis and as sensors. The pKa of an arylboronic acid is a measure of the equilibrium between the neutral trigonal acid and the anionic tetrahedral boronate.

The acidity of the parent phenylboronic acid (pKa ≈ 8.86) is significantly influenced by substituents on the aromatic ring.[1] Electron-withdrawing groups (EWGs) generally increase acidity (lower pKa) by stabilizing the negative charge of the boronate anion, while electron-donating groups (EDGs) decrease acidity (higher pKa).

Deconstructing the Acidity of 4-Bromo-3-fluoro-2-methylphenylboronic Acid

The acidity of this compound is a complex interplay of the inductive and resonance effects of its substituents, compounded by their specific positions on the phenyl ring.

| Substituent | Position | Electronic Effect | Expected Impact on Acidity |

| Bromine (Br) | para (4) | Inductively withdrawing (-I), weakly resonance donating (+R) | Overall electron-withdrawing, increases acidity. |

| Fluorine (F) | meta (3) | Strongly inductively withdrawing (-I) | Increases acidity. |

| Methyl (CH₃) | ortho (2) | Inductively donating (+I), weakly hyperconjugative | Decreases acidity. |

Analysis of Substituent Effects:

-

Halogens (Bromo and Fluoro): The introduction of halogen atoms into the phenyl ring of boronic acids generally increases their acidity.[2] The strong inductive effect of fluorine at the meta position will significantly withdraw electron density from the ring, stabilizing the boronate anion and thus lowering the pKa. The bromine at the para position also contributes a net electron-withdrawing effect, further enhancing acidity.

-

Methyl Group (ortho-effect): The methyl group at the ortho position introduces a unique "ortho-effect."[3] This is a combination of steric and electronic factors. The electron-donating nature of the methyl group would typically decrease acidity. However, steric hindrance between the methyl group and the boronic acid moiety can force the B(OH)₂ group out of the plane of the aromatic ring.[3] This twisting can inhibit resonance between the boron's empty p-orbital and the phenyl π-system, which can paradoxically increase the Lewis acidity at the boron center. The ortho-effect in substituted phenylboronic acids is a well-documented phenomenon that can lead to unexpected acidity trends.[4]

Predicted Acidity:

Considering the cumulative effects, the strong electron-withdrawing properties of the fluoro and bromo substituents are expected to dominate over the donating effect of the methyl group. Therefore, the pKa of this compound is predicted to be significantly lower (more acidic) than that of unsubstituted phenylboronic acid.

Methodologies for pKa Determination

To ascertain the precise pKa of this compound, a combination of experimental and computational methods is recommended.

Experimental Approaches

The poor solubility of many arylboronic acids in water necessitates the use of mixed solvent systems (e.g., water/DMSO or water/methanol) for pKa determination.[5]

A. Potentiometric Titration

This is a classic and reliable method for pKa determination.

Experimental Protocol:

-

Solution Preparation: Prepare a standardized solution of the boronic acid in a suitable water/organic solvent mixture.

-

Titration: Titrate the boronic acid solution with a standardized solution of a strong base (e.g., NaOH) while monitoring the pH with a calibrated pH meter.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the half-equivalence point of the titration curve.

Causality Behind Choices: Potentiometric titration directly measures the change in proton concentration as the boronic acid is converted to its conjugate base, providing a direct thermodynamic measurement of the pKa.

B. Spectrophotometric (UV-Vis) Titration

This method is particularly useful for compounds with a chromophore whose absorbance spectrum changes with ionization state.

Experimental Protocol:

-

pH-Buffered Solutions: Prepare a series of buffered solutions with known pH values.

-

Sample Preparation: Dissolve a constant concentration of the boronic acid in each buffered solution.

-

Spectral Measurement: Record the UV-Vis absorbance spectrum for each sample.

-

Data Analysis: Identify a wavelength with a significant difference in absorbance between the acidic and basic forms. Plot absorbance at this wavelength against pH. The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa.

Causality Behind Choices: This method is highly sensitive and requires only a small amount of sample. It is predicated on the principle that the electronic structure, and thus the light-absorbing properties, of the molecule changes upon ionization of the boronic acid group.

C. ¹¹B NMR Spectroscopy

¹¹B NMR is a powerful technique for studying the structure and acidity of boronic acids.[6][7] The chemical shift of the boron atom is sensitive to its coordination state (trigonal vs. tetrahedral).

Experimental Protocol:

-

Sample Preparation: Prepare a series of samples of the boronic acid in solutions of varying pH.

-

NMR Acquisition: Acquire ¹¹B NMR spectra for each sample.

-

Data Analysis: Plot the ¹¹B chemical shift as a function of pH. The inflection point of the resulting curve corresponds to the pKa.

Causality Behind Choices: This method provides direct insight into the equilibrium at the boron center. The change in the local electronic environment of the boron nucleus upon conversion to the boronate anion results in a characteristic change in its NMR chemical shift.

Computational Approaches

Quantum chemical calculations can provide valuable predictions of pKa values.[8]

Workflow for Computational pKa Prediction:

Caption: A generalized workflow for the computational determination of pKa.

Causality Behind Choices: This ab initio approach calculates the free energy difference between the acidic and basic forms of the molecule in solution. By considering various conformations of the hydroxyl groups and the effects of solvation, it is possible to achieve accurate pKa predictions.[8] This method is particularly useful for understanding the contributions of different structural and electronic factors to the overall acidity.

Conclusion

While the precise experimental pKa of this compound is yet to be reported in the literature, a thorough analysis of its structure allows for a strong prediction of its acidity. The combined electron-withdrawing effects of the bromo and fluoro substituents are expected to make it a significantly stronger acid than unsubstituted phenylboronic acid, with the ortho-methyl group introducing a complex steric and electronic "ortho-effect." The definitive determination of its pKa can be achieved through a suite of robust experimental techniques, including potentiometric and spectrophotometric titrations, and ¹¹B NMR spectroscopy, complemented by computational modeling. A precise understanding of this molecule's acidity is paramount for its effective application in drug discovery and synthetic chemistry.

References

-

MDPI. (2022, May 26). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents. Retrieved from [Link]

-

PMC. (2024, June 6). Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction. Retrieved from [Link]

-

MDPI. (2025, July 24). On the Computational Determination of the pK a of Some Arylboronic Acids. Retrieved from [Link]

-

ResearchGate. (n.d.). Correlation of the pKa values of monosubstituted phenylboronic acids.... Retrieved from [Link]

-

ACS Publications. (2022, November 1). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. Retrieved from [Link]

-

MDPI. (2024, June 6). Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction. Retrieved from [Link]

-

ACS Publications. (2022, November 1). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. Retrieved from [Link]

-

ResearchGate. (n.d.). Calculated values vs. experimental data (this work) for halogen-substituted phenylboronic acids. Retrieved from [Link]

-

ResearchGate. (2025, August 6). The influence of ortho-substituents on the properties of phenylboronic acids. Retrieved from [Link]

-

PMC. (n.d.). Monosubstituted Phenylboronic Acids, R–B(OH)2 (R = C6H5, C6H4CH3, C6H4NH2, C6H4OH, and C6H4F): A Computational Investigation. Retrieved from [Link]

-

ResearchGate. (n.d.). ortho-Substituent Effect on 2,4-Bis(trifluoromethyl)phenylboronic Acid-Catalyzed Dehydrative Condensation between Carboxylic Acids and Amines. Retrieved from [Link]

-

ResearchGate. (n.d.). Ionization constant (pKa) for some boronic acids. Retrieved from [Link]

-

LJMU Research Online. (n.d.). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH−Rate Profiles, Autocatalysis. Retrieved from [Link]

-

Wikipedia. (n.d.). Ortho effect. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Ortho effect - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. par.nsf.gov [par.nsf.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. mdpi.com [mdpi.com]

Methodological & Application

Palladium-catalyzed cross-coupling conditions for 4-Bromo-3-fluoro-2-methylphenylboronic acid

Application Note: Palladium-Catalyzed Cross-Coupling of 4-Bromo-3-fluoro-2-methylphenylboronic Acid

Part 1: Introduction & Strategic Analysis

1.1 The Substrate Challenge this compound (CAS: 1315340-53-4) represents a "privileged but problematic" building block in medicinal chemistry. It offers a trifecta of strategic handles:

-

Boronic Acid (

): The primary nucleophilic handle for C-C bond formation. -

Aryl Bromide (

): An electrophilic handle intended for subsequent functionalization (e.g., amination or a second coupling). -

Ortho-Methyl/Meta-Fluoro Pattern: The 2-methyl group introduces steric hindrance that retards transmetallation, while the 3-fluoro group electronically deactivates the ring, potentially affecting the stability of the C-B bond (protodeboronation).

1.2 The Chemoselectivity Paradox

The core challenge is Oligomerization (Self-Coupling) .

Since the molecule contains both a nucleophile (

-

Requirement: The Palladium catalyst must undergo oxidative addition to the external electrophile (Partner X) significantly faster than it does to the internal C-Br bond of the boronic acid.

-

Solution: Utilization of "Kinetic differentiation" by pairing with highly reactive external electrophiles (Aryl Iodides) or using ligand-controlled catalysis (e.g., Buchwald dialkylbiaryl phosphines) that discriminates based on steric/electronic profiles.

Part 2: Reaction Pathway Visualization

The following diagram illustrates the competing pathways and the critical decision nodes for successful coupling.

Figure 1: Kinetic competition between desired cross-coupling (Path A) and self-polymerization (Path B). Success relies on k1 >> k2.

Part 3: Optimized Protocols

Protocol A: The "Gold Standard" (High Chemoselectivity)

Recommended for coupling with Aryl Bromides or Chlorides where high selectivity is required.

Mechanistic Rationale: This protocol uses SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl). The bulky nature of SPhos facilitates the coupling of sterically hindered (ortho-substituted) boronic acids while its electron-richness accelerates the oxidative addition to the external partner. Crucially, SPhos/Pd systems are highly active, allowing the reaction to proceed at lower temperatures, minimizing thermal activation of the internal C-Br bond.

Reagents:

-

Substrate: this compound (1.0 equiv)

-

Partner: Aryl Bromide or Chloride (1.0 - 1.2 equiv)

-

Catalyst Source:

(1-2 mol%) or -

Ligand: SPhos (2-4 mol%) (L:Pd ratio 2:1)

-

Base:

(2.0 - 3.0 equiv) -

Solvent: Toluene/Water (10:1) or 1,4-Dioxane/Water (4:1)

Step-by-Step Procedure:

-

Inertion: Charge a reaction vial with the Aryl Halide partner, Boronic Acid (1.0 equiv),

(0.02 equiv), SPhos (0.04 equiv), and finely ground -

Solvation: Add degassed Toluene and Water (ratio 10:1) via syringe. The concentration should be approx 0.1 M - 0.2 M.

-

Activation: Heat the reaction block to 80°C . Note: Do not exceed 100°C to prevent internal C-Br insertion.

-

Monitoring: Monitor by LCMS at 2 hours. Look for the consumption of the external halide.

-

Checkpoint: If deboronation (Ar-H formation) is observed, switch solvent to anhydrous THF and use

.

-

-

Workup: Cool to RT. Filter through a pad of Celite. Dilute with EtOAc, wash with brine, dry over

.

Protocol B: The "Robust" Method (For Aryl Iodides)

Recommended when the coupling partner is an Aryl Iodide. The extreme reactivity difference between Ar-I and Ar-Br makes ligand selection less critical.

Reagents:

-

Catalyst:

(3-5 mol%) -

Base:

(2.0 M aqueous solution) -

Solvent: DME (Dimethoxyethane) or THF

-

Temperature: 60°C

Procedure:

-

Dissolve the Boronic Acid (1.1 equiv) and Aryl Iodide (1.0 equiv) in DME.

-

Add

catalyst. -

Add degassed

solution (3 equiv). -

Heat to 60°C. The reaction is usually complete within 1-4 hours due to the labile C-I bond.

-

Why this works: The oxidative addition to Ar-I is orders of magnitude faster than to the internal Ar-Br (4-position) or the hindered Ar-Cl/Br of the partner.

Part 4: Troubleshooting & Screening Matrix

If yields are low (<50%), consult the following data matrix to optimize conditions.

| Issue | Observation (LCMS) | Root Cause | Corrective Action |

| Protodeboronation | Mass corresponding to Ar-H (loss of B(OH)2) | Hydrolysis of C-B bond catalyzed by base/water. | 1. Switch to anhydrous conditions ( |

| Homocoupling | Dimer of the boronic acid (Ar-Ar) | Oxidative coupling of boronic acid. | 1. Degas solvents more rigorously (remove |

| Polymerization | Insoluble solids/gums; multiple mass peaks | Catalyst inserting into internal 4-Br. | 1. Switch to Protocol A (SPhos/XPhos).2. Lower temperature by 10-20°C.3. Ensure external electrophile is in excess (1.2 - 1.5 equiv). |

| No Reaction | Starting materials recovered | Steric hindrance of 2-methyl group. | 1. Switch to XPhos or |

Part 5: Advanced Chemoselectivity Logic

The following decision tree helps select the correct partner halide to ensure the internal Bromine is preserved.

Figure 2: Partner selection guide. Coupling with Aryl Chlorides is discouraged as the catalyst may prefer the internal 4-Bromo site.

References

-

Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005. Link

-

Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[1] Chemical Reviews, 1995.[1] Link

-

Fu, G. C., et al. "Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions."[2] Journal of the American Chemical Society, 2000.[2] Link[2]

-

Lennox, A. J. J., & Lloyd-Jones, G. C. "Selection of boron reagents for Suzuki–Miyaura coupling." Chemical Society Reviews, 2014. Link

-

Combi-Blocks Inc. "Product Data Sheet: this compound." Link (Verified Commercial Availability)

Sources

Application Note: Strategic Utilization of 4-Bromo-3-fluoro-2-methylphenylboronic Acid in High-Value Scaffold Synthesis

Executive Summary

In modern drug discovery, the "Magic Methyl" effect and strategic fluorination are pivotal tools for optimizing pharmacokinetics (PK) and potency. The building block 4-Bromo-3-fluoro-2-methylphenylboronic acid (CAS: 139911-29-8) offers a unique trifecta of structural advantages:

-

2-Methyl Group: Induces conformational locking (atropisomerism control) and improves solubility/lipophilicity via the "Magic Methyl" effect.

-

3-Fluoro Group: Modulates pKa, blocks metabolic soft spots, and electronically activates the adjacent bromine for subsequent coupling.

-

4-Bromo Handle: Provides an orthogonal site for iterative cross-coupling (e.g., Buchwald-Hartwig) after the initial boronic acid ligation.

This guide addresses the primary synthetic challenge: overcoming the steric hindrance of the ortho-methyl group during Suzuki-Miyaura coupling, ensuring high yields without protodeboronation.

Chemical Profile & Structural Logic

Physicochemical Properties

| Property | Value | Relevance |

| CAS Number | 139911-29-8 | Identification |

| Formula | C₇H₈BBrFO₂ | Core Scaffold |

| MW | 232.84 g/mol | Fragment-based design |

| Hybridization | sp² (Aromatic) | Planar geometry (twisted by 2-Me) |

| Electronic State | Electron-Deficient (3-F) | Accelerates oxidative addition at C-Br |

The "Magic Methyl" & Fluorine Synergy

The 2-methyl group is not merely a lipophilic add-on; it creates a steric clash with the ortho-substituents of the coupling partner. This forces the biaryl system into a twisted conformation (dihedral angle >60°), often improving selectivity for protein binding pockets by mimicking the bioactive conformation and reducing the entropic penalty of binding [1, 2].

Simultaneously, the 3-fluoro substituent exerts a strong inductive effect (-I), lowering the electron density of the ring. This serves two purposes:

-

Metabolic Stability: Blocks oxidative metabolism at the electron-rich positions.

-

Reactivity Modulation: Makes the C4-Bromine bond more susceptible to oxidative addition in subsequent steps compared to a non-fluorinated analog.

Strategic Workflow Visualization

The following diagram illustrates the recommended iterative functionalization pathway. The logic dictates utilizing the Boronic Acid (

Caption: Sequential functionalization strategy. Step 1 prioritizes the sterically hindered Boronic Acid coupling. Step 2 leverages the surviving Bromide for C-N bond formation.

Protocol 1: Sterically Demanding Suzuki-Miyaura Coupling[1]

The Challenge: The 2-methyl group significantly retards the transmetalation step in the catalytic cycle. Standard catalysts (e.g.,

The Solution: Use SPhos Pd G2 (Buchwald Generation 2 Precatalyst). The bulky, electron-rich SPhos ligand facilitates oxidative addition and creates a pocket that accommodates the ortho-methyl group during reductive elimination [3, 4].

Materials

-

Limiting Reagent: Aryl Halide (Partner) (1.0 equiv)

-

Nucleophile: this compound (1.2 – 1.5 equiv)

-

Catalyst: SPhos Pd G2 (CAS: 1375325-64-6) (0.02 – 0.05 equiv)

-

Base: Potassium Phosphate Tribasic (

), finely ground (2.0 – 3.0 equiv) -

Solvent: Toluene : Water (10:1 ratio) or 1,4-Dioxane : Water (4:1 ratio)

Step-by-Step Procedure

-

Preparation: Charge a reaction vial equipped with a magnetic stir bar with the Aryl Halide (1.0 mmol), Boronic Acid (1.5 mmol, 349 mg), and

(3.0 mmol, 636 mg). -

Catalyst Addition: Add SPhos Pd G2 (0.02 mmol, ~14 mg). Note: G2 precatalysts are air-stable solids, but the active species is air-sensitive.

-

Solvent & Degassing: Add Toluene (4 mL) and Water (0.4 mL). Seal the vial with a septum cap. Sparge with Argon or Nitrogen gas for 5-10 minutes (subsurface bubbling) to remove dissolved oxygen.

-

Critical: Oxygen causes homocoupling of the boronic acid and deactivates the catalyst.

-

-

Reaction: Heat the block to 80–100°C with vigorous stirring. The biphasic nature requires high agitation rates (>800 rpm).

-

Monitoring: Check via LCMS or TLC after 2 hours. The 2-methyl group may require reaction times up to 16 hours.

-

Success Marker: Disappearance of Aryl Halide.

-

Failure Marker: Presence of de-boronated arene (mass = MW of boronic acid - 79.8 + 1).

-

-

Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over

, filter, and concentrate. Purify via flash chromatography.

Protocol 2: Orthogonal Functionalization (Buchwald-Hartwig)

The Context: After Step 1, the molecule retains the 4-Bromo and 3-Fluoro groups. The 3-Fluoro group activates the 4-Bromo position for nucleophilic aromatic substitution or Pd-catalyzed amination.

The Solution: Use RuPhos Pd G3 or BrettPhos Pd G3 depending on the amine class. RuPhos is universal for secondary amines; BrettPhos is superior for primary amines [5, 6].

Materials

-

Substrate: Biaryl bromide intermediate from Protocol 1 (1.0 equiv)

-

Nucleophile: Primary or Secondary Amine (1.2 equiv)

-

Catalyst: RuPhos Pd G3 (0.02 equiv)

-

Base: Sodium tert-butoxide (

) (1.5 equiv) -

Solvent: Anhydrous THF or Toluene.[1]

Step-by-Step Procedure

-

Inert Atmosphere: This reaction is strictly anhydrous. Flame-dry the glassware or use a glovebox.

-

Charging: Add the Biaryl bromide (1.0 mmol), Amine (1.2 mmol), and

(1.5 mmol, 144 mg) to the vial. -

Catalyst: Add RuPhos Pd G3 (0.02 mmol).

-

Solvent: Add anhydrous THF (4 mL) under an Argon counter-flow. Seal immediately.

-

Reaction: Heat to 65–80°C .

-

Mechanistic Insight: The 3-Fluoro group exerts an electron-withdrawing effect, making the oxidative addition of the Pd(0) into the C-Br bond faster than in non-fluorinated analogs. This often allows for milder temperatures.

-

-

Workup: Filter through a pad of Celite to remove palladium black and salts. Concentrate and purify.

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Protodeboronation (Loss of | Hydrolytic cleavage of C-B bond due to steric strain and high temp. | 1. Switch base to mild |

| Low Conversion (Step 1) | Steric bulk of 2-Me preventing transmetalation. | 1. Increase catalyst loading to 5 mol%.2. Switch ligand to XPhos (even bulkier, higher turnover). |

| Homocoupling of Boronic Acid | Oxygen presence in solvent. | 1. Re-degas solvents rigorously.2.[1] Ensure Argon balloon pressure is positive. |

| Regioselectivity Issues | Competition between Br and | Ensure Protocol 1 uses the Boronic Acid as the nucleophile and a partner with a more reactive halide (Iodide) or Triflate. |

References

-

Schönherr, H., & Cernak, T. (2013).[2][3][4] Profound Methyl Effects in Drug Discovery and a Call for New C-H Methylation Reactions.[3] Angewandte Chemie International Edition, 52(47), 12256–12267. Link

-

Barreiro, E. J., et al. (2011).[2][4] The Methylation Effect in Medicinal Chemistry. Chemical Reviews, 111(9), 5215–5246. Link

-

Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides with Alkylboronic Acids.[5][6][7][8] Accounts of Chemical Research, 41(11), 1461–1473. Link

-

Barder, T. E., et al. (2005).[9] Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. Link

-

Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Link

-

Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. web.pkusz.edu.cn [web.pkusz.edu.cn]

- 3. Methyl-Containing Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Installing the “magic methyl” – C–H methylation in synthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00973C [pubs.rsc.org]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Scope of the Two-Step, One-Pot Palladium-Catalyzed Borylation/Suzuki Cross-Coupling Reaction Utilizing Bis-Boronic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Functionalization of 4-Bromo-3-fluoro-2-methylphenylboronic Acid Derivatives

Introduction: A Versatile Scaffold for Modern Chemistry

4-Bromo-3-fluoro-2-methylphenylboronic acid is a key synthetic intermediate whose structural complexity—featuring a sterically hindered and electronically distinct aromatic ring—makes it a valuable building block in medicinal chemistry and materials science.[1] The strategic placement of a bromo group, a fluoro substituent, a methyl group, and a boronic acid moiety offers multiple points for diversification. This guide provides an in-depth exploration of the selective functionalization of the bromo group on this scaffold, offering researchers a detailed playbook for leveraging its synthetic potential through various modern cross-coupling reactions.

The primary challenge and opportunity in the chemistry of this molecule lie in achieving chemoselective transformation of the C-Br bond while preserving the boronic acid functionality for subsequent reactions, such as the powerful Suzuki-Miyaura coupling.[2] This document outlines detailed protocols and the underlying chemical principles for several key transformations, empowering researchers to confidently navigate the synthesis of novel compounds.

Chemoselectivity: Harnessing Differential Reactivity

A critical consideration when working with this compound is the relative reactivity of the carbon-bromine (C-Br) bond versus the carbon-boron (C-B) bond. Generally, in palladium-catalyzed cross-coupling reactions, the C-Br bond is significantly more reactive than the C-B(OH)₂ bond under conditions that do not favor Suzuki-Miyaura coupling. The Suzuki reaction typically requires an aqueous base to activate the boronic acid for transmetalation.[3][4] By employing anhydrous conditions or carefully selected bases, the C-Br bond can be selectively functionalized.

Suzuki-Miyaura Coupling: Forging Biaryl Linkages

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of C(sp²)-C(sp²) bonds.[2][5] In the context of our substrate, this reaction would typically be performed after functionalizing the bromo group. However, for clarity and completeness, the direct coupling at the bromine position is presented here, assuming the boronic acid is protected or the reaction conditions are meticulously controlled to favor C-Br activation.

Key Mechanistic Considerations

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with an organoboron species, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[2] The choice of ligand is crucial for stabilizing the palladium catalyst and facilitating these steps, especially with sterically hindered substrates.[6]

Experimental Workflow: Suzuki-Miyaura Coupling

Caption: Workflow for Suzuki-Miyaura Coupling.

Protocol: Suzuki-Miyaura Coupling of this compound

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Pd(OAc)₂ (2 mol%)

-

SPhos (4 mol%)

-

K₃PO₄ (2.0 equiv)

-

Toluene/H₂O (10:1 mixture, degassed)

-

Anhydrous, degassed solvent such as toluene or dioxane[7]

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid partner, Pd(OAc)₂, SPhos, and K₃PO₄.[7]

-

Add the degassed toluene/water solvent mixture via syringe.

-

Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

-

Cool the reaction to room temperature and quench with water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

Sonogashira Coupling: Introduction of Alkynyl Moieties

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper co-catalyst.[8] This reaction is highly valuable for synthesizing conjugated enynes and other architecturally complex molecules. For substrates like this compound, it is crucial to employ anhydrous conditions to prevent competing Suzuki coupling.[3]

Key Mechanistic Considerations

The reaction proceeds through a palladium cycle similar to other cross-coupling reactions, and a copper cycle that generates a copper(I) acetylide intermediate.[8] This copper acetylide then undergoes transmetalation with the arylpalladium(II) complex. Copper-free Sonogashira protocols have also been developed to avoid issues associated with the copper co-catalyst.[3]

Experimental Workflow: Sonogashira Coupling

Caption: Workflow for Sonogashira Coupling.

Protocol: Sonogashira Coupling of this compound

Materials:

-

This compound (1.0 equiv)

-

Terminal alkyne (1.5 equiv)

-

Pd(PPh₃)₄ (5 mol%)

-

CuI (10 mol%)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 equiv)

-

Anhydrous THF or DMF (degassed)

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₄, and CuI.

-

Add the anhydrous, degassed solvent (THF or DMF) followed by the amine base (TEA or DIPEA).[8]

-

Add the terminal alkyne dropwise via syringe.

-

Stir the reaction mixture at room temperature or heat to 50-60 °C, monitoring by TLC or LC-MS until completion (typically 2-8 hours).

-

Cool the reaction to room temperature and dilute with diethyl ether.

-

Filter the mixture through a pad of Celite to remove the catalyst and salts, washing the pad with diethyl ether.

-

Wash the filtrate with saturated aqueous NH₄Cl solution and then with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purify the residue by silica gel column chromatography.

Buchwald-Hartwig Amination: Forming C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, which are ubiquitous in pharmaceuticals.[9][10] This reaction allows for the coupling of aryl halides with a wide variety of amines. The choice of ligand is critical, particularly for hindered substrates, to facilitate the reductive elimination step.[9]

Key Mechanistic Considerations

The catalytic cycle involves the oxidative addition of the aryl bromide to Pd(0), followed by coordination of the amine and deprotonation by a base to form a palladium amido complex. Reductive elimination from this complex furnishes the desired arylamine and regenerates the Pd(0) catalyst.[11] Strong, non-nucleophilic bases such as sodium tert-butoxide are commonly employed.[12]

Experimental Workflow: Buchwald-Hartwig Amination

Caption: Workflow for Buchwald-Hartwig Amination.

Protocol: Buchwald-Hartwig Amination of this compound

Materials:

-

This compound (1.0 equiv)

-

Amine (primary or secondary) (1.2 equiv)

-

Pd₂(dba)₃ (2 mol%)

-

Xantphos or a suitable biarylphosphine ligand (4 mol%)[13]

-

Sodium tert-butoxide (NaOtBu) (1.4 equiv)

-

Anhydrous toluene or dioxane (degassed)

Procedure:

-

In a glovebox or under a robust inert atmosphere, charge a Schlenk tube with NaOtBu, the palladium precatalyst, and the ligand.

-

Add this compound and the amine.

-

Add the anhydrous, degassed solvent.

-

Seal the tube and heat the reaction mixture to 100-110 °C with stirring.

-

Monitor the reaction by LC-MS. Upon completion (typically 6-24 hours), cool the reaction to room temperature.

-

Carefully quench the reaction by adding saturated aqueous NH₄Cl.

-

Extract the mixture with ethyl acetate or CH₂Cl₂ (3x).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the product via silica gel column chromatography.

Other Important Functionalizations

Heck Reaction: Vinylation of the Aryl Bromide

The Heck reaction couples aryl halides with alkenes to form substituted alkenes.[5][14] This transformation is valuable for introducing vinyl groups, which can serve as handles for further synthetic manipulations.

-

Typical Conditions: Pd(OAc)₂, a phosphine ligand (e.g., P(o-tol)₃), a base (e.g., NEt₃ or K₂CO₃), and a polar aprotic solvent like DMF or NMP at elevated temperatures (100-140 °C).[15][16]

Cyanation: Introduction of a Nitrile Group

The introduction of a nitrile group opens up a wide range of chemical transformations (e.g., hydrolysis to carboxylic acids, reduction to amines). While traditional methods often use toxic cyanide salts, modern protocols utilize safer cyanide sources.

-

Typical Conditions: Palladium or copper catalysis with sources like K₄[Fe(CN)₆] or tosyl cyanide can be effective.[17][18] Photoredox-mediated cyanations have also emerged as a mild and efficient alternative.[18]

Nucleophilic Aromatic Substitution (SNAr)

While less common for aryl bromides unless activated by strong electron-withdrawing groups, the presence of the fluoro and boronic acid groups might influence the electronic nature of the ring.[19][20] Under forcing conditions (high temperature, strong nucleophile), direct displacement of the bromo or even the fluoro group could be possible, though selectivity would be a major challenge.[21][22]

Comparative Summary of Reaction Conditions

| Reaction Type | Catalyst System (Typical) | Base | Solvent | Temperature (°C) | Key Consideration |

| Suzuki-Miyaura | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 80-110 | Aqueous base required for boronic acid activation.[23] |

| Sonogashira | Pd(PPh₃)₄ / CuI | NEt₃, DIPEA | THF, DMF | RT - 60 | Anhydrous conditions to prevent Suzuki side reactions.[3] |

| Buchwald-Hartwig | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene, Dioxane | 80-110 | Requires a strong, non-nucleophilic base.[12] |

| Heck | Pd(OAc)₂ / P(o-tol)₃ | NEt₃, K₂CO₃ | DMF, NMP | 100-140 | High temperatures are often necessary.[15] |

| Cyanation | Pd(OAc)₂ or CuI | K₂CO₃ | DMF | 100-150 | Use of non-toxic cyanide sources is preferred.[17] |

Conclusion

This compound is a richly functionalized platform for the synthesis of complex molecules. The selective functionalization of its bromo group through a variety of palladium-catalyzed cross-coupling reactions provides a powerful strategy for molecular diversification. By carefully selecting catalysts, ligands, and reaction conditions, researchers can effectively control the reactivity of this versatile building block, paving the way for the discovery of new pharmaceuticals and advanced materials. The protocols and principles outlined in this guide serve as a comprehensive resource for unlocking the full synthetic potential of this valuable compound.

References

-

MDPI. (2020, April 10). One-Pot Iridium Catalyzed C–H Borylation/Sonogashira Cross-Coupling: Access to Borylated Aryl Alkynes. Available from: [Link]

-

Royal Society of Chemistry. (n.d.). Sonogashira Coupling. In Synthetic Methods in Drug Discovery: Volume 1. Available from: [Link]

-

National Institutes of Health. (n.d.). Chemoselective Three-Component Coupling via A Tandem Pd Catalyzed Boron-Heck and Suzuki Reaction. Available from: [Link]

-

The Undergraduate Research Journal of the University of California, Irvine. (2020, November 23). New Palladium Catalyst Developed for Coupling of Aryl Halides and Alkyl Lithium Reagents. Available from: [Link]

-

ScholarBank@NUS. (2021). Ligand-free copper catalysed cross-coupling of sulfonamides with aryl halides. Available from: [Link]

-

ResearchGate. (n.d.). Sonogashira cross-coupling of an aryl bromide boronic ester. Available from: [Link]

-

ACS Publications. (2023, August 30). Ligand-Enabled ortho-Arylation of (hetero)Aromatic Acids with 2,6-Disubstituted Aryl Halides. Available from: [Link]

-

PubMed. (n.d.). The Utility of Sonogashira Coupling Reaction for the Derivatization of Aryl Halides with Fluorescent Alkyne. Available from: [Link]

-

ResearchGate. (n.d.). Synthesis and Crystal Structure of 4-Amino-3-fluorophenylboronic Acid. Available from: [Link]

-

Wikipedia. (n.d.). Suzuki reaction. Available from: [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Available from: [Link]

- Google Patents. (n.d.). CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid.

-

ResearchGate. (2025, August 7). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Various Aryl Halides Usingortho-Alkyl-Substituted Arylphosphanes and (ortho-Alkylphenyl)alkylphosphanes under Microwave Heating. Available from: [Link]

-

Macmillan Group - Princeton University. (n.d.). Sulfonamidation of Aryl and Heteroaryl Halides through Photosensitized Nickel Catalysis. Available from: [Link]

-

University of Pittsburgh. (n.d.). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Available from: [Link]

-

Wikipedia. (n.d.). Sonogashira coupling. Available from: [Link]

-

Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Available from: [Link]

-

ACS Publications. (n.d.). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. In Organic Process Research & Development. Available from: [Link]

-

Organic Chemistry Portal. (n.d.). Heck Reaction. Available from: [Link]

-

Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Available from: [Link]

-

Wikipedia. (n.d.). Nucleophilic aromatic substitution. Available from: [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available from: [Link]

-

Beilstein Journals. (2018, September 11). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Available from: [Link]

-

PMC. (n.d.). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. Available from: [Link]

-

Arkivoc. (n.d.). Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. Available from: [Link]

-

ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Available from: [Link]

-

YouTube. (2021, March 20). Heck Reaction - Organic Chemistry Lessons. Available from: [Link]

-

Master Organic Chemistry. (2016, March 10). The Heck, Suzuki, and Olefin Metathesis Reactions. Available from: [Link]

-

Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available from: [Link]

-

Chemical Communications (RSC Publishing). (n.d.). Organophotoredox assisted cyanation of bromoarenes via silyl-radical-mediated bromine abstraction. Available from: [Link]

-

Alnoor Digital Repository. (2024, March 19). Recent investigations into deborylative (thio-/seleno-) cyanation of aryl boronic acids. Available from: [Link]

-

PMC. (n.d.). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Available from: [Link]

-

Chemistry LibreTexts. (2025, February 3). 16.6: Nucleophilic Aromatic Substitution. Available from: [Link]

- Google Patents. (n.d.). US7595417B2 - Cyanation of aromatic halides.

-

Scientific Update. (2019, February 28). Intermolecular reductive C-N cross coupling of nitroarenes and boronic acids by P(III) / P(V)=O catalysis. Available from: [Link]

-

YouTube. (2025, February 26). Nucleophilic Aromatic Substitution EXPLAINED!. Available from: [Link]

-

SynArchive. (n.d.). Mizoroki-Heck Reaction. Available from: [Link]

-

PubChem. (n.d.). (4-Fluoro-3-methylphenyl)boronic acid. Available from: [Link]

-

ResearchGate. (2025, October 19). Innovative Syntheses of Cyano(fluoro)borates: Catalytic Cyanation, Electrochemical and Electrophilic Fluorination. Available from: [Link]

-

ChemRxiv. (n.d.). Unexpected reversal of reactivity in organic functionalities when immobilized together in a metal-or-ganic framework (MOF). Available from: [Link]

-

Matrix Fine Chemicals. (n.d.). 4-BROMO-2-FLUORO-1-METHYLBENZENE. Available from: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 3. books.rsc.org [books.rsc.org]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. TCI Practical Example: Buchwald-Hartwig Amination Using Pd2(dba)3 and tBu3P·HBF4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 13. chemrxiv.org [chemrxiv.org]

- 14. Heck Reaction [organic-chemistry.org]

- 15. arkat-usa.org [arkat-usa.org]

- 16. synarchive.com [synarchive.com]

- 17. US7595417B2 - Cyanation of aromatic halides - Google Patents [patents.google.com]

- 18. Organophotoredox assisted cyanation of bromoarenes via silyl-radical-mediated bromine abstraction - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 19. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. masterorganicchemistry.com [masterorganicchemistry.com]

- 22. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

Application Notes & Protocols: Strategic Synthesis of Heterocyclic Scaffolds Utilizing 4-Bromo-3-fluoro-2-methylphenylboronic Acid

Abstract

This technical guide provides researchers, medicinal chemists, and drug development professionals with an in-depth exploration of 4-Bromo-3-fluoro-2-methylphenylboronic acid as a pivotal building block in the synthesis of complex heterocyclic compounds. Moving beyond a simple recitation of steps, this document elucidates the causal relationships behind experimental choices, offering field-proven insights into reaction optimization. We present detailed, validated protocols for the synthesis of high-value carbazole and benzofuran scaffolds, leveraging the unique structural and electronic properties of this versatile reagent. The strategic importance of the substituent pattern—an ortho-methyl group for steric influence, a meta-fluoro atom for electronic modulation, and a para-bromo handle for subsequent diversification—is a central theme. All methodologies are supported by mechanistic discussions and authoritative citations to ensure scientific integrity and reproducibility.

Introduction: The Strategic Value of a Multifunctional Building Block

Heterocyclic compounds form the bedrock of modern medicinal chemistry, with a significant percentage of FDA-approved drugs featuring these structural motifs.[1][2] Their prevalence stems from their ability to present functional groups in well-defined three-dimensional space, enabling precise interactions with biological targets.[3][4] Within the synthetic chemist's toolkit, boronic acids are celebrated as exceptionally versatile intermediates, primarily through their participation in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[5][6][7]

This compound is not merely another boronic acid; it is a strategically designed building block offering a confluence of valuable attributes:

-

The Boronic Acid Moiety: Serves as the primary reactive site for palladium-catalyzed cross-coupling reactions, enabling the formation of key carbon-carbon bonds.

-

Ortho-Methyl Group: Introduces steric hindrance that can influence the torsional angle of the resulting biaryl bond, locking the final molecule into a preferred conformation. This can be critical for optimizing binding affinity to a target protein.[7]

-

Meta-Fluoro Group: As a strongly electron-withdrawing atom, fluorine modulates the electronic properties of the aromatic ring. This can significantly impact the pKa of nearby functional groups and influence pharmacokinetic properties such as metabolic stability and membrane permeability.[5][8]

-

Para-Bromo Group: Provides a robust and reliable reactive handle for post-coupling diversification. This allows for the initial heterocyclic core to be further elaborated, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

This guide will focus on the practical application of this reagent in constructing carbazole and benzofuran cores, two scaffolds of significant pharmacological interest.

The Engine of Synthesis: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is the cornerstone of C(sp²)-C(sp²) bond formation. Its reliability, functional group tolerance, and the commercial availability of diverse boronic acids have cemented its role in both academic and industrial laboratories.[9] Understanding the catalytic cycle is paramount to troubleshooting and optimizing reactions involving this compound.

Caption: Figure 2: Workflow for Carbazole Precursor Synthesis

Rationale for Component Selection

-

Catalyst (Pd(dppf)Cl₂): Dichlorobis(diphenylphosphino)ferrocene]palladium(II) is a robust, air-stable precatalyst. The bulky dppf ligand facilitates the reductive elimination step, which can be challenging with sterically hindered substrates like our ortho-methylated boronic acid.

-

Base (K₃PO₄): Potassium phosphate is an effective base for Suzuki couplings involving nitrogen-containing substrates. [10][11]It is strong enough to promote boronate formation without causing significant side reactions, such as hydrolysis of sensitive functional groups.

-

Solvent (Dioxane/H₂O): This biphasic solvent system is widely used. Dioxane solubilizes the organic components and the catalyst, while the aqueous phase dissolves the inorganic base and facilitates the hydrolysis of the boronic acid to the active boronate species. [9]

Experimental Protocol

Table 1: Reagents for Carbazole Precursor Synthesis

| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume | Equivalents |

| This compound | 232.85 | 1.0 | 233 mg | 1.0 |

| 2-Bromo-5-methylaniline | 186.04 | 1.1 | 205 mg | 1.1 |

| Pd(dppf)Cl₂ | 731.74 | 0.03 | 22 mg | 0.03 |

| K₃PO₄ | 212.27 | 3.0 | 637 mg | 3.0 |

| 1,4-Dioxane (degassed) | - | - | 8.0 mL | - |

| H₂O (degassed) | - | - | 2.0 mL | - |

Step-by-Step Procedure:

-

Vessel Preparation: To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (233 mg, 1.0 mmol), 2-Bromo-5-methylaniline (205 mg, 1.1 mmol), Pd(dppf)Cl₂ (22 mg, 0.03 mmol), and K₃PO₄ (637 mg, 3.0 mmol).

-

Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon three times.

-

Solvent Addition: Add the degassed 1,4-dioxane (8.0 mL) and degassed water (2.0 mL) via syringe.

-

Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 16 hours. Monitor the reaction progress by TLC or LC-MS.

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the target biaryl amine.

Application Protocol 2: Synthesis of a Substituted Benzofuran Core

Benzofurans are oxygen-containing heterocycles that are core components of many natural products and pharmaceuticals. [12][13][14]This protocol outlines a two-step, one-pot synthesis involving an initial Suzuki coupling followed by an intramolecular cyclization to form the benzofuran ring.

Caption: Figure 3: Workflow for Benzofuran Synthesis

Rationale for Component Selection

-

Coupling Partner (2-Ethynylphenol): This substrate provides both the alkyne functionality for the initial C-C bond formation and the nucleophilic phenol group required for the subsequent ring-closing reaction.

-

Catalyst (Pd(PPh₃)₄): Tetrakis(triphenylphosphine)palladium(0) is a highly active catalyst for Sonogashira-type couplings (a close relative of Suzuki used for alkynes) and subsequent cyclizations. It is often used when a one-pot sequence is desired.

-

Cyclization Catalyst (CuI): Copper(I) iodide is a classic co-catalyst in Sonogashira reactions and is also known to promote the intramolecular hydroalkoxylation of a phenol onto a nearby alkyne, facilitating the final ring formation. [13]

Experimental Protocol

Table 2: Reagents for Benzofuran Synthesis

| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume | Equivalents |

| This compound | 232.85 | 1.2 | 280 mg | 1.2 |

| 2-Ethynylphenol | 118.13 | 1.0 | 118 mg | 1.0 |

| Pd(PPh₃)₄ | 1155.56 | 0.05 | 58 mg | 0.05 |

| CuI | 190.45 | 0.10 | 19 mg | 0.10 |

| K₂CO₃ | 138.21 | 2.5 | 345 mg | 2.5 |

| Toluene (anhydrous, degassed) | - | - | 10 mL | - |

Step-by-Step Procedure:

-

Vessel Preparation: To a flame-dried Schlenk tube, add this compound (280 mg, 1.2 mmol), 2-Ethynylphenol (118 mg, 1.0 mmol), Pd(PPh₃)₄ (58 mg, 0.05 mmol), CuI (19 mg, 0.10 mmol), and K₂CO₃ (345 mg, 2.5 mmol) under an argon atmosphere.

-

Solvent Addition: Add anhydrous, degassed toluene (10 mL) via syringe.

-

Reaction - Step 1 (Coupling): Heat the mixture to 80 °C and stir for 4 hours to form the intermediate.

-

Reaction - Step 2 (Cyclization): Increase the temperature to 110 °C and continue stirring for an additional 12 hours. Monitor the formation of the final benzofuran product by LC-MS.

-

Workup: Cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

-

Purification: Dissolve the residue in ethyl acetate (25 mL) and wash with 1M HCl (10 mL) and brine (10 mL). Dry the organic layer over MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography (eluent: pure hexane to 5% ethyl acetate in hexane) to afford the desired benzofuran.

Conclusion

This compound is a powerful and strategically designed reagent for constructing complex heterocyclic molecules. Its unique substitution pattern allows for precise control over the steric and electronic properties of the target compounds, while the para-bromo group serves as a valuable anchor for further chemical exploration. The protocols provided herein are robust, well-rationalized, and serve as a validated starting point for researchers aiming to synthesize novel carbazole and benzofuran derivatives for applications in drug discovery and materials science.

References

- Das, S., Alexeev, V. L., et al. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. University of Pittsburgh.

- Yadav, M., et al. (2025). Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity. Cuestiones de Fisioterapia.

- Khan, I., et al. (N/A). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction. PMC.

- Leite, F., et al. (N/A).

- Lopes, J. R., et al. (2025). Synthesis and Evaluation of Boron-Containing Heterocyclic Compounds with Antimicrobial and Anticancer Activities. PMC.

- ResearchGate. (N/A). Synthesis of (E)-4-bromo-N-((4-bromothiophen-2-yl)methylene)-2-methylaniline (3a) and Suzuki coupling of 3a with aryl boronic-acids.

- Leite, F., et al. (2025). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications.

- Google Patents. (2010). WO2010136500A1 - Process for the production of benzofurans.

- Ali, S., et al. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI.

- Benchchem. (N/A). Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4'-fluoro-3'-methylbenzophenone. Benchchem.

- Organic Chemistry Portal. (N/A). Benzofuran synthesis. Organic Chemistry Portal.

- Chemspon Co., Ltd. (2026). The Role of 4-Bromo-3-fluorophenol in Pharmaceutical Synthesis. Chemspon Co., Ltd.

- ResearchGate. (N/A). Carbazol-3-yl boronic acid 1, its 3-hydroxy derivative 2 and...

- Organic Chemistry Portal. (N/A). Synthesis of Carbazoles. Organic Chemistry Portal.

- Prime Scholars. (N/A). Advances in Boron-Based Drugs in Medicinal Chemistry. Prime Scholars.

- Semantic Scholar. (2024).

- Semantic Scholar. (N/A).

Sources

- 1. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Evaluation of Boron-Containing Heterocyclic Compounds with Antimicrobial and Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. primescholars.com [primescholars.com]

- 5. sites.pitt.edu [sites.pitt.edu]

- 6. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. nbinno.com [nbinno.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. WO2010136500A1 - Process for the production of benzofurans - Google Patents [patents.google.com]

- 13. Benzofuran synthesis [organic-chemistry.org]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Troubleshooting & Optimization

Technical Support Center: Optimizing Reactions with 4-Bromo-3-fluoro-2-methylphenylboronic Acid

Executive Summary: The "Triple Threat" Substrate

Welcome to the technical support guide for 4-Bromo-3-fluoro-2-methylphenylboronic acid . As an Application Scientist, I classify this reagent as a "Triple Threat" substrate. It presents three simultaneous challenges that make standard "textbook" Suzuki coupling conditions fail:

-

Steric Hindrance (2-Methyl): The ortho-methyl group retards the transmetallation step, requiring highly active bulky ligands.

-

Electronic Destabilization (3-Fluoro): The electron-withdrawing fluorine atom, combined with steric strain, accelerates protodeboronation (hydrolytic cleavage of the C-B bond), often faster than the cross-coupling cycle.

-

Bifunctionality (4-Bromo): The molecule contains its own electrophile (Br). If the catalyst is not selective or if the loading is mismanaged, the substrate will polymerize or homocouple rather than react with your intended partner.

This guide moves beyond generic advice to provide a causal analysis of how catalyst loading affects these competing pathways.

Part 1: The Optimization Logic (Troubleshooting & FAQs)

Q1: I am seeing low conversion (<30%) despite using 5 mol% Pd(PPh3)4. Should I increase the loading to 10%?

A: No. Increasing the loading of an inactive catalyst will not solve the steric problem.

-

The Science: Tetrakis(triphenylphosphine)palladium(0) is insufficient for ortho-substituted boronic acids. The cone angle of PPh3 is too small to facilitate the difficult transmetallation across the 2-methyl steric wall.

-

The Fix: Switch to a Buchwald G3 or G4 Precatalyst system (e.g., XPhos Pd G4 or SPhos Pd G3). These bulky, electron-rich ligands facilitate oxidative addition and create a pocket that forces transmetallation.

-

Optimization: With SPhos or XPhos, you can often lower loading to 1–2 mol% .

Q2: My starting material is disappearing, but I’m only isolating deboronated byproduct (3-fluoro-2-bromotoluene). Is this a catalyst issue?

A: Yes, but it is a kinetic issue, not a stability issue.

-

The Science: Protodeboronation is base-catalyzed and competes with transmetallation. If your catalyst loading is too low (or the catalyst is too slow), the boronic acid sits in the basic solution too long and hydrolyzes before it can couple.

-

The Fix:

-

Increase Catalyst Loading: Jump to 3–5 mol% to increase the rate of the productive cycle (

) relative to the destructive cycle ( -

"Dry" Coupling: Switch to anhydrous conditions using K3PO4 in Toluene/Dioxane. Water is the proton source for deboronation; removing it forces the reaction through the anhydrous boronate pathway.

-

Q3: I see significant homocoupling (dimer of my boronic acid). How do I stop this?

A: This is the "Bifunctional Trap."

-

The Science: Your substrate has a Bromine.[1][2][3] If your intended electrophile (Partner A) is also an Aryl Bromide, the Pd catalyst cannot easily distinguish between Partner A and your Boronic Acid (Partner B).

-

The Fix:

-

Electrophile Hierarchy: Use an Aryl Iodide or Aryl Triflate as your coupling partner.[4] Oxidative addition to Ar-I is faster than Ar-Br, ensuring the catalyst consumes the partner first.

-

Slow Addition: If you must couple with an Aryl Bromide, add the Boronic Acid dropwise over 1 hour. This keeps its concentration low relative to the partner, statistically favoring cross-coupling.

-

Part 2: Visualizing the Competing Pathways

To optimize loading, you must visualize the reaction as a race. The diagram below illustrates the kinetic competition.

Figure 1: Kinetic competition. Success depends on making the Green path (Catalytic Cycle) faster than the Red (Hydrolysis) or Grey (Self-reaction) paths.

Part 3: Decision Tree for Catalyst Loading

Use this logic flow to determine your starting conditions.

Figure 2: Catalyst loading decision matrix based on coupling partner sterics and electronics.

Part 4: Recommended Experimental Protocol

This protocol is designed to minimize protodeboronation while ensuring high conversion.

Reagents:

-

Substrate: this compound (1.2 equiv)

-

Partner: Aryl Halide (1.0 equiv)

-

Catalyst: XPhos Pd G4 (CAS: 1599466-81-5) or SPhos Pd G3 (CAS: 1445085-55-1).

-

Base: K3PO4 (3.0 equiv, finely ground).

-

Solvent: Toluene:Water (10:1 ratio) or 1,4-Dioxane (anhydrous).

Step-by-Step Methodology:

| Step | Action | Technical Rationale |

| 1 | Charge Solids: Add Aryl Halide (1.0 mmol), Boronic Acid (1.2 mmol), K3PO4 (3.0 mmol), and Catalyst (0.02 - 0.05 mmol) to a vial. | Note: If using an Aryl Bromide partner, do NOT add the Boronic acid yet (see Step 4). |

| 2 | Evacuate: Seal vial and purge with Argon/Nitrogen x3. | Oxygen poisons the active Pd(0) species, requiring higher loading to compensate. |

| 3 | Solvent Addition: Add degassed Toluene (4 mL) and Water (0.4 mL). | A small amount of water is necessary for the boronic acid |

| 4 | Reaction: Heat to 80°C - 100°C with vigorous stirring. | Critical: If partner is Ar-Br, dissolve Boronic Acid in 1 mL solvent and syringe pump it in over 1 hour at 80°C to prevent homocoupling. |

| 5 | Monitoring: Check HPLC at 1 hour. | If >10% deboronated product is seen, increase temp to 110°C to force coupling, or add 1 mol% more catalyst. |

References

-